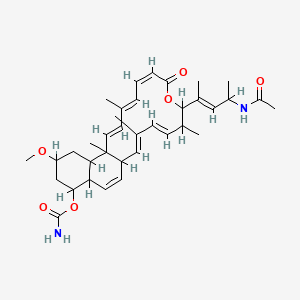

![molecular formula C15H20O3 B1240338 Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-](/img/structure/B1240338.png)

Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Parthenolide is a naturally occurring sesquiterpene lactone derived from the plant Feverfew (Tanacetum parthenium). It has garnered significant attention due to its versatile pharmacological potential, exhibiting a range of bioactivities including antibacterial, anti-leukemia, anticancer, and anti-inflammatory effects .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Parthenolid kann durch verschiedene Verfahren synthetisiert werden. Ein bemerkenswerter Ansatz beinhaltet die stereoselektive Totalsynthese, die die 2-(Silyloxymethyl)allylborierung von Aldehyden unter milden Bedingungen umfasst, um Zugang zu α-(exo)-Methylen-γ-Butyrolactonen zu erhalten . Diese Methode toleriert säurelabile Funktionalität und chirale Carbonylverbindungen und sorgt für eine hervorragende asymmetrische Induktion für β,β′-disubstituierte α,β-Epoxyaldehyde .

Industrielle Produktionsmethoden: Die industrielle Produktion von Parthenolid beruht hauptsächlich auf der Extraktion aus Mutterkraut (Tanacetum parthenium)-Knospen. Auch die Zellkulturmethode der Pflanzenzellkultur wird eingesetzt, um sekundäre Metaboliten, darunter Parthenolid, zu produzieren . Die Anwendung von Elicitoren ist eine effektive Strategie zur Induktion der Produktion von sekundären Metaboliten in Pflanzen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Parthenolid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Parthenolid kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole, die mit den elektrophile Zentren in Parthenolid reagieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Sesquiterpenlactone mit veränderten Bioaktivitäten, wie z. B. verbesserte Antitumoraktivitäten .

Wissenschaftliche Forschungsanwendungen

Parthenolid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Leitverbindung für die Entwicklung neuer Therapeutika durch strukturelle Modifikationen.

Industrie: Parthenolid wird bei der Herstellung von bioaktiven Verbindungen für pharmazeutische Anwendungen eingesetzt.

5. Wirkmechanismus

Parthenolid übt seine Wirkung über mehrere Mechanismen aus:

Inhibition des Nuclear Factor Kappa-B (NF-κB): Parthenolid hemmt NF-κB, einen Transkriptionsfaktor, der an Entzündungs- und Immunreaktionen beteiligt ist.

Aktivierung von p53: Es aktiviert das Tumorsuppressoreiweiß p53, was zu Apoptose in Krebszellen führt.

Störung des Redox-Gleichgewichts: Parthenolid stört das Redox-Gleichgewicht in Krebsstammzellen, induziert oxidativen Stress und Apoptose.

Modulation der Mikrotubuli-Dynamik: Es interferiert mit der Detyrosinierung von α-Tubulin, beeinflusst die Mikrotubuli-Dynamik und Zellfunktionen.

Wirkmechanismus

Parthenolide exerts its effects through multiple mechanisms:

Inhibition of Nuclear Factor Kappa-B (NF-κB): Parthenolide inhibits NF-κB, a transcription factor involved in inflammatory and immune responses.

Activation of p53: It activates the tumor suppressor protein p53, leading to apoptosis in cancer cells.

Disruption of Redox Balance: Parthenolide disrupts the redox balance in cancer stem cells, inducing oxidative stress and apoptosis.

Modulation of Microtubule Dynamics: It interferes with the detyrosination of α-tubulin, affecting microtubule dynamics and cellular functions.

Vergleich Mit ähnlichen Verbindungen

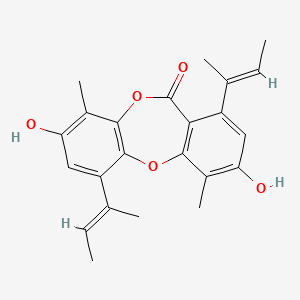

Parthenolid ist unter den Sesquiterpenlactonen einzigartig aufgrund seiner spezifischen Bioaktivitäten und molekularen Ziele. Ähnliche Verbindungen umfassen:

Melampomagnolid B: Ein neuartiges Sesquiterpenlacton mit antileukämischen Eigenschaften.

Dimethylaminoparthenolid: Ein lösliches Analogon von Parthenolid mit verbesserten Antitumoreigenschaften.

Parthenolid zeichnet sich durch seine Fähigkeit aus, Krebsstammzellen selektiv anzusprechen, und sein Potenzial für strukturelle Modifikationen, um pharmakokinetische Eigenschaften zu verbessern .

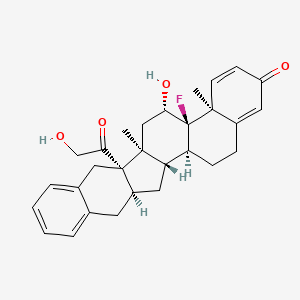

Eigenschaften

Molekularformel |

C15H20O3 |

|---|---|

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

(1S,2R,4R,7Z,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5-/t11-,12-,13+,15+/m0/s1 |

InChI-Schlüssel |

KTEXNACQROZXEV-ZRPLFPEYSA-N |

Isomerische SMILES |

C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C |

Kanonische SMILES |

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

parthenolide parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)

![ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid](/img/structure/B1240264.png)